5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

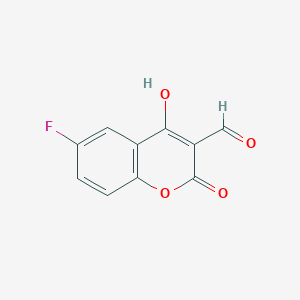

5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt, also known as AICAR, is used in the synthesis of SAICAR and is an intermediate in the formation of purines . It has been associated with antihyperalgesia and the inhibition of nociceptive signaling in the spinal cord in models of paw inflammation .

Molecular Structure Analysis

The molecular formula of 5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt is C9H14N4O5 .Physical And Chemical Properties Analysis

5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt is a solid at 20 degrees Celsius . The specific rotation is -61.0 to -66.0 degrees (C=1, H2O) . The melting point is 212 degrees Celsius .Safety And Hazards

Future Directions

The results indicate that 5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt has potent anti-inflammatory and pro-resolving properties in inflammation which are contributing to a reduction of inflammatory edema and antinociception . This suggests potential future directions for research into its therapeutic applications.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt involves the conversion of ribose to ribofuranosyl imidazole followed by the addition of an amino group and carboxylic acid group. The final step involves the formation of the sodium salt.", "Starting Materials": [ "D-Ribose", "Imidazole", "Ammonia", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Ribose is converted to ribofuranosyl imidazole by reacting with imidazole in the presence of ammonia and sodium hydroxide.", "Step 2: The resulting ribofuranosyl imidazole is then reacted with chloroacetic acid to form 5-chloro-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic acid.", "Step 3: The 5-chloro-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic acid is then reacted with ammonia to replace the chlorine atom with an amino group.", "Step 4: The amino group is then protected with a tert-butyloxycarbonyl (BOC) group.", "Step 5: The carboxylic acid group is then deprotected by reacting with hydrochloric acid to form 5-amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic acid.", "Step 6: The final step involves the formation of the sodium salt by reacting with sodium bicarbonate and sodium chloride in ethanol and water." ] } | |

CAS RN |

53459-67-9 |

Product Name |

5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Sodium Salt |

Molecular Formula |

C₉H₁₂N₃NaO₆ |

Molecular Weight |

281.2 |

synonyms |

5-Amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxylic Acid Monosodium Salt; Sodium 5-Amino-1-(β-D-ribofuranosyl)imidazole-4-carboxylate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium;[hydroxy-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B1147453.png)

![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)